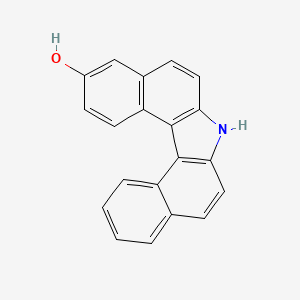

3-Hydroxy-7H-dibenzo(c,g)carbazole

説明

特性

CAS番号 |

78448-07-4 |

|---|---|

分子式 |

C20H13NO |

分子量 |

283.3 g/mol |

IUPAC名 |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-6-ol |

InChI |

InChI=1S/C20H13NO/c22-14-7-8-16-13(11-14)6-10-18-20(16)19-15-4-2-1-3-12(15)5-9-17(19)21-18/h1-11,21-22H |

InChIキー |

MCCKDPWBONHUOR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5)O |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5)O |

他のCAS番号 |

78448-07-4 |

同義語 |

3-hydroxy-7H-dibenzo(c,g)carbazole 3-OH-DBC |

製品の起源 |

United States |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms for Dibenzo(c,g)carbazole Formation

The synthesis of the dibenzo(c,g)carbazole scaffold, a complex polycyclic aromatic heterocycle, is achieved through various strategic approaches. The formation of this rigid, planar system often involves the construction of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cyclization reactions.

One of the prominent methods for forming carbazole (B46965) cores is through dehydrogenative cyclization or annulation. For instance, the transition-metal-catalyzed dehydrogenative annulation of unactivated arenes and anilides can forge the necessary C-C and C-N bonds to yield multisubstituted carbazoles. chim.it Such reactions often proceed through a mechanism involving the activation of C-H bonds, followed by intramolecular cyclization and subsequent aromatization to furnish the stable carbazole ring system.

Another powerful strategy involves the palladium-catalyzed tandem reaction of starting materials like anilines and 1,2-dihaloarenes. organic-chemistry.org This one-pot synthesis involves an initial intermolecular amination (a C-N bond formation), followed by an intramolecular direct arylation (a C-C bond formation) to close the final ring of the carbazole structure. organic-chemistry.org The efficiency and regioselectivity of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

More recent approaches have utilized formal cycloaddition strategies. For example, a (3+3) cycloaddition cascade involving indolecarboxaldehydes and donor-acceptor cyclopropanes has been shown to produce functionalized dihydrocarbazoles, which can then be aromatized to the carbazole scaffold. acs.org A proposed mechanism suggests that a Lewis acid activates the cyclopropane, which is then attacked by the indole (B1671886). The resulting intermediate undergoes an intramolecular Horner-Wadsworth-Emmons (HWE) olefination to form the carbazole precursor. acs.org Similarly, a PTSA·H₂O-catalyzed annulation between an indole derivative and a 1,4-dicarbonyl compound represents a key step in the synthesis of certain complex dibenzocarbazoles. acs.org

Understanding Regioselectivity and Stereochemistry in Functionalization Reactions

Functionalization of the pre-formed 3-Hydroxy-7H-dibenzo(c,g)carbazole core is critical for tuning its properties. The outcome of these reactions, particularly the position of the new substituent, is governed by the principles of regioselectivity. The inherent electronic properties of the dibenzocarbazole (B1207471) ring system, combined with the directing effects of existing substituents like the hydroxyl group, dictate where electrophiles will attack.

A clear example of high regioselectivity is seen in the nitration of 7H-dibenzo[c,g]carbazole (DBC) and its hydroxylated derivatives . acs.org Research has shown that electrophilic nitration of 3-Hydroxy-DBC, 2-hydroxy-DBC, 4-hydroxy-DBC, and the parent DBC itself occurs exclusively at the C5 and/or the equivalent C9 position. acs.org This pronounced regioselectivity is attributed to the electronic structure of the dibenzocarbazole ring, where the charge in electrophilic attack intermediates is favorably localized at the K-region positions (C5/C6 and C8/C9). acs.org The mechanism does not appear to proceed through an initial N-nitration followed by rearrangement, as the nitration of N-acetyl-DBC also yields the C5-nitro product. acs.org

Table 1: Regioselectivity in the Nitration of 7H-Dibenzo[c,g]carbazole Derivatives This table summarizes the observed products from the electrophilic nitration of DBC and its phenolic derivatives, highlighting the strong directing effect towards the C5 and C9 positions.

| Starting Compound | Nitration Product(s) | Reference |

| 7H-Dibenzo[c,g]carbazole (DBC) | 5-Nitro-DBC, 5,9-Dinitro-DBC | acs.org |

| 2-Hydroxy-DBC | 2-Hydroxy-5-nitro-DBC | acs.org |

| 3-Hydroxy-DBC | 3-Hydroxy-5-nitro-DBC | acs.org |

| 4-Hydroxy-DBC | 4-Hydroxy-5-nitro-DBC, 4-Hydroxy-9-nitro-DBC | acs.org |

Role of Hypervalent Iodine(III) Compounds in Carbazole Synthesis

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have become indispensable tools in modern organic synthesis due to their powerful oxidizing properties, stability, and environmentally benign nature. chim.itnih.gov They play a significant role in the synthesis of carbazoles and other nitrogen-containing heterocycles. chim.it

These reagents are particularly effective in promoting oxidative C-C and C-N bond-forming reactions . chim.it One major application is in the dehydrogenative annulation of anilides with arenes to afford multisubstituted carbazoles. chim.it A proposed mechanism for this transformation involves the hypervalent iodine(III) reagent acting as an oxidant to facilitate the intramolecular cyclization process, leading to the formation of the carbazole ring.

Furthermore, novel carbazole-containing hypervalent iodine(III) reagents have been developed. rhhz.net These stable compounds, which feature a direct iodine-nitrogen (I-N) bond, can act as efficient carbazole-transfer reagents . In copper-catalyzed reactions, they can be used for the direct C-N coupling of the carbazole moiety to various aromatic heterocycles. rhhz.net The proposed mechanism involves the hypervalent iodine reagent delivering the carbazole group as an electrophilic partner in a cross-coupling cycle. This approach avoids the harsh conditions often required in traditional C-N coupling methods like the Ullmann condensation or Buchwald-Hartwig amination. rhhz.net

Table 2: Common Hypervalent Iodine(III) Reagents in Carbazole Synthesis

| Reagent Name | Abbreviation | Typical Application | Reference |

| (Diacetoxyiodo)benzene | PIDA | Oxidative cyclizations, Dehydrogenative annulations | chim.itresearchgate.net |

| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Oxidative cyclizations, Dehydrogenative annulations | chim.it |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | Formation of C-C and C-heteroatom bonds | chim.it |

| Carbazole-containing Benziodoxolones | - | Direct C-N coupling (Carbazole group transfer) | rhhz.net |

Studies on Electronic Effects of Substituents on Reactivity

The reactivity of the this compound molecule is profoundly influenced by the electronic properties of its substituents. The hydroxyl (-OH) group at the C3 position and the pyrrolic nitrogen atom are the primary endogenous factors governing the electron density distribution across the aromatic system.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) . youtube.comotterbein.edu

EDGs (e.g., -OH, -OCH₃, -NH₂, -CH₃) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution (EAS). They typically direct incoming electrophiles to the ortho and para positions.

EWGs (e.g., -NO₂, -CN, -CF₃, -C=O) decrease the electron density of the ring, making it less nucleophilic and deactivating it towards EAS. They generally direct incoming electrophiles to the meta position. youtube.com

In this compound, the hydroxyl group is a strong activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the ring via resonance (+M effect). The pyrrolic nitrogen also contributes electron density to the fused aromatic system. The combined effect of these features makes the dibenzocarbazole ring system highly susceptible to electrophilic attack.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, and its application has been crucial in the study of 3-Hydroxy-7H-dibenzo[c,g]carbazole derivatives. While a detailed, publicly available NMR spectrum for 3-Hydroxy-7H-dibenzo[c,g]carbazole is not readily found in the literature, extensive research on its derivatives, particularly nitrated forms, showcases the power of this technique.

In the analysis of nitrated hydroxy-7H-dibenzo[c,g]carbazole (hydroxy-DBC) derivatives, ¹H NMR spectroscopy is instrumental in determining the position of substituent groups on the carbazole (B46965) framework. acs.org For instance, the introduction of a nitro group (-NO₂) typically induces significant downfield shifts for protons that are in ortho or peri positions to the substituent, a consequence of its strong electron-withdrawing nature. Conversely, the hydroxyl group (-OH) causes upfield shifts for its neighboring ortho and para protons due to its electron-donating character. acs.org By carefully analyzing these shifts and the coupling patterns of the aromatic protons, researchers can precisely map the substitution pattern on the dibenzocarbazole (B1207471) skeleton. acs.org

For the parent, non-hydroxylated 7H-dibenzo[c,g]carbazole, ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃). The chemical shifts provide a reference for understanding the influence of the hydroxyl group in the 3-position.

Table 1: Representative ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shifts (ppm) |

|---|---|---|

| 7H-dibenzo[c,g]carbazole | CDCl₃ | 9.178, 8.24, 7.978, 7.731, 7.644, 7.481, 7.345 chemicalbook.com |

It is important to note that specific peak assignments and coupling constants for 3-Hydroxy-7H-dibenzo[c,g]carbazole are not detailed in the available literature.

Utilization of Infrared (IR) Spectroscopy in Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the characterization of 3-Hydroxy-7H-dibenzo[c,g]carbazole and its derivatives, IR spectroscopy provides clear evidence for the presence of key functional groups.

The most characteristic absorption bands for 3-Hydroxy-7H-dibenzo[c,g]carbazole would be:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretching: A sharp to medium band around 3400 cm⁻¹, corresponding to the amine in the carbazole ring.

C-H aromatic stretching: Bands typically appearing above 3000 cm⁻¹.

C=C aromatic stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O stretching: A band in the 1000-1200 cm⁻¹ region.

For derivatives, such as the nitrated forms, additional characteristic peaks would be observed. For example, the presence of a nitro group would give rise to strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The characterization of various derivatives of 7H-dibenzo[c,g]carbazole has been accomplished using IR spectroscopy, among other techniques.

Table 2: Expected IR Absorption Bands for 3-Hydroxy-7H-dibenzo[c,g]carbazole

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) |

| N-H (carbazole) | ~3400 (sharp to medium) |

| C-H (aromatic) | >3000 |

| C=C (aromatic) | 1400-1600 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular weight and elemental composition of a compound, and for gaining structural information through the analysis of its fragmentation patterns.

For 3-Hydroxy-7H-dibenzo[c,g]carbazole (C₂₀H₁₃NO), the expected exact mass can be calculated with high precision. HR-MS analysis of this compound would confirm its elemental composition. In studies of nitrated derivatives of 3-hydroxy-DBC, HR-MS has been used to confirm the elemental composition of the synthesized products. acs.org For example, the nitration of 3-acetoxy-DBC followed by hydrolysis yields 3-hydroxy-5-nitro-DBC, and HR-MS is used to verify the molecular formula of the intermediate and final products. acs.org

The fragmentation pattern in mass spectrometry can also provide valuable structural information. For the parent 7H-dibenzo[c,g]carbazole, the molecular ion peak is typically strong due to the stability of the aromatic system. Fragmentation may involve the loss of small, stable molecules or radicals. The introduction of a hydroxyl group in the 3-position would influence the fragmentation pathways, potentially leading to the loss of CO or HCO.

Table 3: High-Resolution Mass Spectrometry Data for a Derivative

| Compound | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

|---|

Fluorescence Spectroscopy for Photophysical Property Evaluation

Fluorescence spectroscopy is employed to investigate the photophysical properties of molecules, including their excitation and emission characteristics. Carbazole and its derivatives are known for their fluorescent properties, which are of interest for various applications, including organic light-emitting diodes (OLEDs).

The photophysical properties of 3-Hydroxy-7H-dibenzo[c,g]carbazole are expected to be influenced by the extended π-conjugation of the dibenzocarbazole system and the presence of the electron-donating hydroxyl group. While specific fluorescence data for 3-Hydroxy-7H-dibenzo[c,g]carbazole is not detailed in the reviewed literature, studies on other hydroxylated carbazole derivatives indicate that the position of the hydroxyl group can significantly affect the fluorescence quantum yield and the emission wavelength. The characterization of various derivatives of 7H-dibenzo[c,g]carbazole has been accomplished using fluorescence spectroscopy.

The evaluation of these properties is crucial for understanding the potential of these compounds in materials science and as fluorescent probes.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to specific derivatives)

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. While this technique is highly valuable, its application is contingent on the ability to grow single crystals of sufficient quality.

To date, there is no readily available information in the scientific literature on the single-crystal X-ray structure of 3-Hydroxy-7H-dibenzo[c,g]carbazole or its simple derivatives. The successful application of this technique would provide unparalleled insight into the planarity of the fused ring system, the conformation of the molecule, and the nature of hydrogen bonding and π-π stacking interactions in the solid state. This information would be invaluable for understanding the structure-property relationships in this class of compounds.

Theoretical and Computational Chemistry Studies of 3 Hydroxy 7h Dibenzo C,g Carbazole

Density Functional Theory (DFT) Applications for Ground State Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational efficiency. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. This optimization is achieved by solving the Kohn-Sham equations, which approximate the complex many-electron problem by mapping it onto a simpler system of non-interacting electrons moving in an effective potential. The process iteratively adjusts the atomic coordinates to find the minimum energy configuration on the potential energy surface.

For 3-Hydroxy-7H-dibenzo(c,g)carbazole, a DFT geometry optimization would reveal crucial structural parameters. The planarity of the dibenzocarbazole (B1207471) core is a key feature, influencing its electronic properties. The calculations would provide precise bond lengths, bond angles, and dihedral angles. The presence of the hydroxyl (-OH) group at the 3-position is expected to introduce subtle changes to the geometry of the fused ring system compared to the parent compound, 7H-dibenzo(c,g)carbazole. These structural details are fundamental, as the electronic and photophysical properties are highly dependent on the molecular geometry.

Table 1: Illustrative Optimized Geometrical Parameters for a Carbazole (B46965) Derivative Core Structure (DFT) (Note: This table is an example of typical data obtained from a DFT calculation on a carbazole system and does not represent experimentally verified data for this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | ~1.38 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Angle | C-N-C | ~109° |

| Dihedral Angle | Ring System | < 1° (near planar) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations

To understand the photophysical behavior of a molecule, such as its absorption and emission of light, one must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, extending the principles of DFT to study the response of a molecule to a time-dependent electromagnetic field, like light. uci.edusemanticscholar.org By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the absorption spectrum of a molecule. uci.eduresearchgate.net

For this compound, TD-DFT calculations would identify the energies of the lowest-lying singlet excited states (S1, S2, etc.) from the ground state (S0). The calculations would reveal the nature of these electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve a charge transfer from a donor part to an acceptor part. The hydroxyl group, being an electron-donating substituent, would likely influence the character and energy of these transitions. These calculations are crucial for interpreting experimental UV-Vis absorption spectra and understanding the molecule's potential in applications like organic light-emitting diodes (OLEDs) or sensors. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons. The LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation.

In this compound, the HOMO is expected to be distributed primarily over the electron-rich carbazole ring system, while the LUMO would also be located on the aromatic framework. The introduction of the electron-donating hydroxyl group at the 3-position would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted 7H-dibenzo(c,g)carbazole. A smaller energy gap generally corresponds to a red-shift (a shift to a longer wavelength) in the absorption spectrum. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Carbazole Derivatives (Note: These values are representative examples for carbazole-based systems and are not specific to this compound.)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) |

| 7H-dibenzo(c,g)carbazole (parent) | -5.50 | -2.10 | 3.40 |

| Substituted Carbazole Example | -5.35 | -2.20 | 3.15 |

Prediction of Electronic Properties: Ionization Potential (IP) and Electron Affinity (EA)

The Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. These values are crucial for understanding a material's charge transport characteristics, which is vital for designing electronic devices.

Computationally, IP and EA can be estimated in several ways. A common approach involves calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). Alternatively, Koopmans' theorem provides an approximation where the IP is the negative of the HOMO energy and the EA is the negative of the LUMO energy.

For this compound, the electron-donating -OH group would be expected to lower its ionization potential relative to the parent compound, making it easier to oxidize. The electron affinity might be less affected but could be slightly altered due to the substituent's influence on the LUMO level.

Table 3: Predicted Electronic Properties (Illustrative) (Note: This table shows typical values for carbazole systems to illustrate the output of such calculations.)

| Property | Method | Predicted Value (eV) |

| Ionization Potential (IP) | ΔSCF | ~6.8 |

| Ionization Potential (IP) | -EHOMO | ~5.5 |

| Electron Affinity (EA) | ΔSCF | ~0.7 |

| Electron Affinity (EA) | -ELUMO | ~2.1 |

Computational Photophysical Property Predictions

Beyond the basic electronic structure, computational methods can predict key photophysical properties that govern how a molecule interacts with light.

The maximum absorption wavelength (λmax) corresponds to the energy of the most probable electronic transition, typically from the ground state (S0) to the first excited state (S1). TD-DFT is the primary tool used to predict λmax by calculating the vertical excitation energy for this transition. The calculated energy (ΔE) is then converted to a wavelength using the equation λ = hc/ΔE, where h is Planck's constant and c is the speed of light.

For this compound, the calculated λmax would be directly comparable to experimental UV-Vis spectra. The presence of the hydroxyl group, by decreasing the HOMO-LUMO gap, is predicted to cause a bathochromic (red) shift in λmax compared to the unsubstituted parent molecule.

In organic materials, the absorption of a photon creates an exciton, which is a bound state of an electron and the hole it leaves behind. The exciton binding energy (Eb) is the energy required to separate this electron-hole pair into free charge carriers. It is a critical parameter for applications in photovoltaics and OLEDs. Eb is calculated as the difference between the fundamental energy gap (the difference between the IP and EA) and the optical energy gap (the energy of the first excited state, S1).

Eb = (IP - EA) - Eopt

A lower exciton binding energy facilitates the generation of free charges, which is desirable in solar cells. For this compound, computational methods can provide all the necessary components (IP, EA, and Eopt from TD-DFT) to estimate this important photophysical parameter.

Table 4: Predicted Photophysical Properties (Illustrative) (Note: This table provides an example of predicted properties for a carbazole-based system.)

| Property | Predicted Value |

| λmax (S0 → S1) | ~380 nm |

| Exciton Binding Energy (Eb) | ~1.2 eV |

Analysis of Charge Transport Properties: Reorganization Energies (λh/λe) and Charge Mobility (k)

The charge transport properties of organic molecules are fundamental to their potential application in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Key parameters in evaluating these properties are the reorganization energies for hole (λh) and electron (λe) transport, and the charge mobility (k). Lower reorganization energies are desirable as they indicate a smaller structural rearrangement upon charge transfer, facilitating more efficient charge transport.

One such study revealed that the extension of the carbazole skeleton can influence the reorganization energy. For instance, benzo(b)carbazole was found to have a low reorganization energy for both hole and electron transport, with values of 0.18 eV and 0.11 eV, respectively. researchgate.netbibliotekanauki.pl In comparison, the parent carbazole molecule exhibited a hole reorganization energy (λh) of 0.27 eV and an electron reorganization energy (λe) of 0.10 eV. bibliotekanauki.pl The reduction in reorganization energy in some benzocarbazole isomers is thought to be related to a decrease in intramolecular hydrogen interactions. researchgate.netbibliotekanauki.pl

These findings suggest that the larger, more rigid structure of this compound, with its extended π-conjugated system, could potentially exhibit favorable charge transport properties. The presence of the hydroxyl group would likely introduce additional electronic effects and potential for intermolecular hydrogen bonding, which would influence both the reorganization energies and charge mobility. However, without specific computational data, these remain as theoretically grounded extrapolations.

Table 1: Reorganization Energies of Carbazole and a Benzocarbazole Isomer

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |

|---|---|---|

| Carbazole (Cz) | 0.27 | 0.10 |

| Benzo(b)carbazole (BbCz) | 0.18 | 0.11 |

Data sourced from a DFT study on carbazole derivatives. bibliotekanauki.pl

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It helps in understanding charge transfer, hyperconjugation, and delocalization effects within the molecule.

An NBO analysis of this compound would provide quantitative information about:

The hybridization of the atomic orbitals involved in bonding.

The occupancy of the bonding, non-bonding, and anti-bonding orbitals.

While specific MEP and NBO analyses for this compound are not detailed in the available literature, these computational methods are standard tools in theoretical chemistry that would offer significant insights into the electronic characteristics and reactivity of the molecule.

Computational Modeling of Molecular Interactions with Biological Substrates

This compound is a known metabolite of the potent environmental carcinogen 7H-dibenzo(c,g)carbazole (DBC). nih.gov Experimental studies have suggested that this hydroxylated metabolite may act as a proximate genotoxicant. wolfram.com Computational modeling plays a crucial role in elucidating the mechanisms by which such compounds interact with biological macromolecules, such as enzymes and DNA, leading to toxicity and carcinogenicity.

A recent computational study investigated the metabolic mechanism of the parent compound, DBC, by the human cytochrome P450 1A1 (CYP1A1) enzyme. nih.gov This study employed a combination of molecular docking, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations to understand how DBC binds to the active site of the enzyme and which sites on the molecule are most susceptible to metabolism. nih.gov

The key findings from this computational investigation on DBC include:

Binding Modes: DBC was found to bind to the active site of CYP1A1 in two primary modes, with the interaction being driven mainly by nonpolar solvation energies. Hydrogen bonding with specific amino acid residues, such as Asp320 or Ser116, was identified as crucial for anchoring the molecule in a "reactive" or "non-reactive" conformation. nih.gov

Metabolic Sites: The computational results identified the C5 position of the DBC molecule as the dominant site for metabolism, while the pyrrole nitrogen was found not to participate in the metabolic process. nih.gov

Metabolic Mechanism: The study proposed that the metabolism of DBC proceeds primarily through an electrophilic addition-rearrangement mechanism. nih.gov

These computational insights into the metabolism of the parent compound are highly relevant for understanding the formation and subsequent interactions of this compound. The formation of this metabolite is a direct consequence of the enzymatic processing by cytochrome P450.

Furthermore, while specific molecular docking studies of this compound with DNA are not extensively reported, it is known from experimental work that the parent compound, DBC, binds covalently to DNA, preferentially to polyguanylic acid. nih.gov Computational modeling, such as molecular docking and MD simulations, could be employed to investigate the specific binding modes of this compound with DNA. Such studies could reveal the preferred binding sites (e.g., major or minor groove), the nature of the interactions (e.g., intercalation, hydrogen bonding, van der Waals forces), and the structural changes induced in both the small molecule and the DNA upon binding. This would provide a molecular-level understanding of its genotoxic potential.

Biological Interactions at the Molecular and Cellular Level

Enzymatic Metabolism and Biotransformation Pathways

The biotransformation of 7H-dibenzo[c,g]carbazole is a critical determinant of its biological effects. The initial oxidation of DBC is a key step that can lead to either detoxification or metabolic activation to carcinogenic forms.

Role of Cytochrome P450 (CYP) Enzymes in Dibenzo(c,g)carbazole Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of DBC. mdpi.com These enzymes are involved in the initial oxidative and reductive reactions that modify the chemical structure of DBC, influencing its solubility and reactivity.

Research has identified the CYP1 family of enzymes as the primary catalysts in the metabolism of DBC in both mice and humans. nih.gov Studies using knockout mice have demonstrated the specific roles of each enzyme. In β-naphthoflavone-induced liver tissue, CYP1A1 is the major enzyme responsible for DBC metabolism, while CYP1A2 is predominant in non-induced liver. nih.gov In the lungs, both CYP1B1 and CYP1A1 are the key players in induced tissues. nih.gov

Human CYP1 enzymes exhibit similar specificities in vitro. nih.gov The expression levels of these enzymes in different tissues can significantly influence the metabolic fate of DBC and, consequently, an individual's susceptibility to its carcinogenic effects. nih.gov For instance, low hepatic expression of CYP1A1 and CYP1A2, coupled with high pulmonary expression of CYP1B1 and CYP1A1, may define a phenotype with higher susceptibility to DBC-induced carcinogenesis. nih.gov

The action of CYP1 enzymes on the DBC molecule results in site-specific hydroxylation, leading to the formation of various monohydroxylated derivatives, including 3-Hydroxy-7H-dibenzo[c,g]carbazole. Each CYP1 enzyme generates a unique profile of DBC metabolites.

In studies with both mouse and human enzymes, CYP1A1 has been shown to primarily produce 1-OH-DBC, 2-OH-DBC, and (5+6)-OH-DBC. nih.gov CYP1A2 mainly generates (5+6)-OH-DBC, and CYP1B1 is primarily responsible for the formation of 4-OH-DBC. nih.gov In vitro studies using microsomal fractions from 3-methylcholanthrene-treated mouse and rat livers identified 5-OH-DBC and 3-OH-DBC as the main metabolites. nih.gov

The formation of these hydroxylated derivatives is a critical step, as they can be further metabolized to more reactive species or be conjugated for excretion. The specific position of hydroxylation influences the subsequent biological activity of the metabolite.

Formation of Reactive Metabolites (e.g., Diones, Quinones)

The metabolic activation of DBC can proceed through the formation of highly reactive intermediates, such as diones and quinones. One significant pathway involves the oxidation of phenolic metabolites. For instance, phenols of DBC can undergo further oxidation to form diones.

A key reactive metabolite identified is 7H-dibenzo[c,g]carbazole-3,4-dione (DBC-3,4-dione). It is hypothesized that DBC is metabolically activated to this reactive o-quinone, which can then act as a Michael acceptor. This reactivity allows it to form both stable and depurinating adducts with DNA, contributing to its carcinogenicity.

Comparison of Metabolic Rates with Other Aromatic Hydrocarbons (e.g., Benzo[a]pyrene) in Cellular Systems

Studies comparing the metabolic rate of DBC to another well-known polycyclic aromatic hydrocarbon, benzo[a]pyrene (B130552) (BaP), have revealed significant differences. Despite its high lipophilicity, DBC is more water-soluble and is metabolized more rapidly than homocyclic aromatic compounds. mdpi.com

Nucleic Acid Interactions and Adduct Formation

A critical endpoint of the metabolic activation of 7H-dibenzo[c,g]carbazole is its interaction with nucleic acids to form DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

The formation of DNA adducts is directly linked to the metabolic pathways of DBC. The reactive metabolite, DBC-3,4-dione, has been shown to react with nucleic acid bases and nucleosides to form various adducts. For example, reactions of DBC-3,4-dione with 2'-deoxyguanosine (B1662781) have been characterized. The major DNA adduct found in the liver of mice treated with DBC-3,4-dione matched one of the adducts formed in mice treated with the parent compound, DBC.

Mechanisms of DNA Adduction by Dibenzo(c,g)carbazole and its Hydroxylated Derivatives

The genotoxicity of dibenzo(c,g)carbazole is intrinsically linked to its metabolic conversion into reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate carcinogenesis.

Research has identified 3-Hydroxy-7H-dibenzo(c,g)carbazole as a proximate genotoxicant, a substance that is a step closer to the ultimate carcinogen in the metabolic activation pathway. Studies in mice have demonstrated that topical application of 3-Hydroxy-DBC leads to significantly higher levels of DNA adducts in the skin, lung, and liver compared to the parent compound, DBC. documentsdelivered.com This indicates that the hydroxylation of DBC at the 3-position is a critical activation step, enhancing its ability to damage DNA.

The metabolic activation of DBC and its derivatives is not solely dependent on cytochrome P450 (CYP) enzymes. The aldo-keto reductase (AKR) pathway also plays a significant role. researchgate.net AKRs can catalyze the oxidation of hydroxylated metabolites of DBC, such as 3-Hydroxy-DBC, to reactive keto-derivatives. For instance, studies have shown that DBC and its potent liver carcinogen derivative, 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC), can induce the expression of AKR1C9 in rat liver epithelial WB-F344 cells. nih.gov This upregulation of AKR enzymes suggests a cellular response to the presence of these compounds, potentially leading to their further activation. The resulting keto-derivatives are electrophilic and can readily react with nucleophilic sites on DNA bases, leading to the formation of stable DNA adducts.

Chromatographic Analysis of DNA Adduct Patterns (e.g., 32P-postlabeling assay) in in vivo Models (e.g., mouse liver, skin)

The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify DNA adducts. nih.gov This technique has been employed to analyze the pattern of DNA adducts in various tissues of mice following exposure to DBC and its derivatives.

Following topical administration of 3-Hydroxy-DBC to mice, ³²P-postlabeling analysis revealed a distinct pattern of DNA adducts in both target and non-target tissues. documentsdelivered.com In the liver, the primary site of DBC-induced carcinogenesis, a predominant adduct, labeled as adduct 6, was observed. In contrast, the skin and lungs exhibited different adduct profiles, with adducts 2 and 3 being more prominent in the skin, and adduct 3 being the major adduct in the lungs. documentsdelivered.com The levels of total DNA adducts were found to be approximately 25 times higher in the liver compared to any other tissue examined. documentsdelivered.com

Table 1: DNA Adduct Distribution in Mice Treated with this compound documentsdelivered.com

| Tissue | Predominant Adduct(s) | Relative Adduct Level |

| Liver | Adduct 6 | Highest |

| Skin | Adducts 2 and 3 | Moderate |

| Lung | Adduct 3 | Moderate |

| Kidney | Lower than lung and skin | Low |

Covalent Adducts with Nucleic Acid Bases and Nucleosides

The ultimate carcinogenic metabolites of DBC, formed through pathways involving intermediates like 3-Hydroxy-DBC, are highly reactive electrophiles that form covalent bonds with DNA bases. A key reactive intermediate is 7H-dibenzo[c,g]carbazole-3,4-dione, a further oxidation product of 3-Hydroxy-DBC.

Studies have characterized the adducts formed from the reaction of DBC-3,4-dione with various nucleosides. nih.gov The following adducts have been identified:

Two conformational isomers of N²-[3,4-dihydroxy-DBC-1-yl]-dGuo (deoxyguanosine adducts)

Two conformational isomers of N²-[3,4-dihydroxy-DBC-1-yl]-Guo (guanosine adducts) nih.gov

These findings demonstrate that the reactive metabolites of DBC, originating from the 3-hydroxy derivative, can form stable covalent bonds with guanine (B1146940) bases in DNA.

Cellular Responses and Mechanistic Studies in In Vitro Models

In vitro cell culture models, such as human hepatoma (HepG2) and rat liver epithelial (WB-F344) cells, are invaluable tools for dissecting the cellular and molecular mechanisms underlying the toxicity of chemical compounds.

Modulation of Cytochrome CYP1A1 Expression in Cell Lines (e.g., HepG2, WB-F344)

Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme in the metabolic activation of many polycyclic aromatic hydrocarbons, including DBC. The expression of this enzyme can be modulated by exposure to these compounds.

In human hepatoma HepG2 cells, the genotoxicity of DBC and its derivatives has been shown to be closely related to the expression of CYP1A1 and CYP1A2. nih.gov Studies have demonstrated that DBC and its N-methyl derivative, N-MeDBC, produce stable DNA adducts in HepG2 cells. Furthermore, the methylated derivatives, DiMeDBC and N-MeDBC, substantially increase the expression of CYP1A1/2 in these cells. nih.gov

Similarly, in rat liver epithelial WB-F344 cells, which serve as an in vitro model for liver progenitor cells, DBC and its potent hepatocarcinogenic derivative DiMeDBC were found to be strong inducers of CYP1A1 expression. nih.gov This induction of CYP1A1 is a key event in the bioactivation of these compounds, leading to the generation of reactive metabolites that can cause DNA damage and initiate carcinogenic processes.

Mutagenicity Assays in Bacterial Systems (e.g., Salmonella typhimurium Ames Test)

The mutagenic potential of this compound (3-OH-DBC) and its related compounds has been evaluated using bacterial reverse mutation assays, commonly known as the Ames test. nih.govyoutube.com This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid on their own and will not grow on a histidine-deficient medium. youtube.com A substance is considered mutagenic if it causes a reverse mutation in the bacteria, allowing them to synthesize histidine and consequently form colonies. youtube.com

Ames mutagenicity assays for 3-OH-DBC and its derivatives have been conducted using Salmonella typhimurium strains TA98 and TA100. nih.gov These strains are designed to detect different types of mutations; TA98 is particularly sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens. The parent compound, 7H-dibenzo[c,g]carbazole (DBC), was reported to be mutagenic in a forward mutation assay in Salmonella strain TM677 but showed negative results in the standard reverse-mutation plate-incorporation assays with strains TA98 and TA100 without metabolic activation. nih.gov

Impact of Rat Liver Homogenates (S9) on Mutagenic Activity

To mimic the metabolic processes that occur in mammals, in vitro mutagenicity assays are often performed with the addition of a rat liver homogenate, known as the S9 fraction. trinova.dempbio.com This fraction contains a mixture of metabolic enzymes, such as cytochrome P450s, that can transform a chemical into more reactive, and potentially mutagenic, metabolites. mpbio.comnih.gov

For dibenzocarbazole (B1207471) compounds, the presence of the S9 mix is crucial for revealing the full mutagenic potential of many derivatives. nih.gov The metabolic activation of these compounds can occur through two primary pathways: nitroreduction and ring oxidation. nih.govnih.gov For instance, the parent compound DBC requires metabolic activation by S9 to become mutagenic. nih.gov Similarly, the mutagenic responses of nitrated derivatives of DBC are often significantly enhanced in the presence of the S9 fraction. nih.gov This suggests that metabolites generated by liver enzymes are the ultimate biologically active forms responsible for the genotoxic effects. nih.govnih.gov The mutagenicity of many aromatic amines and polycyclic aromatic hydrocarbons is generally stronger when activated by liver S9. nih.gov

Comparative Mutagenicity of 3-OH-DBC, 2-OH-DBC, 4-OH-DBC, and Nitrated Derivatives

Studies comparing the mutagenic activity of hydroxylated and nitrated derivatives of DBC reveal significant differences based on the position of the substituent group. The nitration of DBC and its hydroxylated forms (2-OH-DBC, 3-OH-DBC, and 4-OH-DBC) occurs at the 5 and/or 9 positions. nih.gov

Research shows that nitrated DBCs are more mutagenic than the parent DBC in S. typhimurium strain TA98. nih.gov Furthermore, the di-nitrated derivative, 5,9-Dinitro-DBC, exhibits stronger mutagenic effects than 5-nitro-DBC, particularly in strain TA98 with S9 metabolic activation. nih.gov

Hydroxylated derivatives of 5-nitro-DBC, including the nitrated form of 3-OH-DBC, were found to be more mutagenic than 5-nitro-DBC itself, especially in strain TA100, both with and without S9 activation. nih.gov The increased mutagenicity of these nitrohydroxy-DBC isomers is thought to be consistent with the resonance stabilization of the arylnitrenium ion, which is the proposed electrophilic intermediate responsible for genotoxicity. nih.gov

Table 1: Comparative Mutagenicity of DBC Derivatives in S. typhimurium

| Compound | Relative Mutagenicity in TA98 | Relative Mutagenicity in TA100 | Key Finding | Source |

| 5-Nitro-DBC | Higher than parent DBC | - | Serves as a baseline for nitrated derivatives. | nih.gov |

| 5,9-Dinitro-DBC | Stronger than 5-Nitro-DBC (especially with S9) | - | Di-nitration increases mutagenic potency. | nih.gov |

| Nitrohydroxy-DBCs (including nitrated 3-OH-DBC) | - | Greater than 5-Nitro-DBC (with or without S9) | Hydroxyl group enhances mutagenicity of the nitro-derivative. | nih.gov |

This table provides a qualitative comparison based on the referenced study. Specific numerical mutagenicity values were not provided in the source text.

Molecular Mechanisms of Cell Growth Inhibition, Apoptosis Induction, and Cell Cycle Arrest (observed for related carbazole (B46965) derivatives)

While specific studies on the anticancer mechanisms of 3-OH-DBC are limited, the broader class of carbazole derivatives has been extensively studied, revealing several common pathways for their antiproliferative effects.

Cell Growth Inhibition: A primary mechanism by which carbazole derivatives inhibit cancer cell growth is through the targeting of human DNA topoisomerases. tandfonline.comnih.gov These enzymes are essential for processes like DNA replication and transcription. tandfonline.comdoaj.org Certain symmetrically substituted carbazole derivatives act as catalytic inhibitors of topoisomerase II (Topo II), effectively halting its function. tandfonline.comnih.gov Other carbazole analogues have been shown to selectively inhibit topoisomerase I (Topo I). nih.govmdpi.com By interfering with these crucial enzymes, carbazole compounds can effectively disrupt cell proliferation. nih.gov

Apoptosis Induction: The inhibition of topoisomerases by carbazole derivatives is a significant trigger for apoptosis, or programmed cell death. nih.gov This is a common mechanism for many chemotherapeutic agents. nih.gov The process induced by some carbazoles is a mitochondria-dependent pathway, which involves the activation of key executioner enzymes like caspases 3 and 7, leading to DNA fragmentation and cell death. nih.gov The ability to induce apoptosis is a hallmark of many anticancer drugs, and various carbazole derivatives have demonstrated this capacity. nih.govresearchgate.netmdpi.com

Applications in Advanced Materials Science and Engineering

Utilization in Organic Electronics Research

The inherent properties of the carbazole (B46965) framework make it a foundational building block for organic electronic components. researchgate.net Its derivatives are widely investigated for use in devices that rely on the efficient movement of charge carriers, particularly holes. researchgate.net

Carbazole-based compounds are frequently employed in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Their high photoluminescence quantum yield and excellent hole-transporting properties are critical for the performance of these devices. researchgate.net The stable aromatic structure of the dibenzocarbazole (B1207471) core contributes to the operational longevity of OLEDs by resisting degradation under electrical stress. researchgate.net By modifying the core, such as with a hydroxyl group, researchers can fine-tune the emission color and energy levels to optimize device efficiency and color purity.

The same properties that make carbazole derivatives suitable for OLEDs also make them excellent candidates for the active layer in Organic Field-Effect Transistors (OFETs). researchgate.net An OFET functions as a switch or amplifier, and its performance is heavily dependent on the charge carrier mobility of the organic semiconductor used. The electron-rich nature of the dibenzocarbazole structure facilitates efficient hole transport, a key requirement for p-type semiconductor materials in OFETs. researchgate.net

Development as Hole Transport Materials (HTMs) for Renewable Energy Devices

A significant area of research for dibenzocarbazole derivatives is their application as Hole Transport Materials (HTMs) in renewable energy technologies, most notably in Perovskite Solar Cells (PSCs). research-nexus.netnih.govresearchgate.net HTMs are a critical component in PSCs, responsible for extracting positive charge carriers (holes) from the perovskite light-absorbing layer and transporting them to the electrode, which is essential for generating an efficient and stable electrical current. research-nexus.netnih.gov

Recent research has focused on the computational design and theoretical analysis of novel HTMs based on the dibenzocarbazole framework for use in PSCs. research-nexus.netnih.gov In one such study, a reference dibenzocarbazole compound, HTMR, was modified by substituting various electron-donating groups onto its diphenylamine (B1679370) moieties to create a series of new potential HTMs. research-nexus.net

Using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers investigated the electronic structures and photophysical characteristics of these newly designed derivatives. research-nexus.netnih.gov This computational approach allows for the prediction of key material properties, such as molecular geometry, frontier molecular orbital (FMO) energy levels, and charge transport capabilities, before undertaking complex and costly synthesis. nih.gov The goal is to engineer molecules with properties that are perfectly aligned with the energy levels of the perovskite layer for efficient charge extraction and transport. researchgate.net

The theoretical studies reveal critical relationships between the molecular structure of the dibenzocarbazole derivatives and their performance-related properties. The nature and number of the substituent groups significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, ionization potential, and hole mobility. research-nexus.netnih.gov

For an HTM to be effective in a PSC, its HOMO energy level must be properly aligned with the valence band of the perovskite absorber. The designed dibenzocarbazole derivatives showed promising HOMO levels, generally ranging from -5.464 eV to -4.745 eV, which is suitable for efficient hole extraction. research-nexus.netnih.gov

However, not all modifications yield improvements. In a comparative study of various derivatives, the molecule functionalized with a hydroxyl (-OH) group was found to exhibit considerably lower hole mobility than other designed HTMs and the commonly used spiro-OMeTAD. researchgate.net This highlights a key structure-property relationship: while the hydroxyl group is an electron donor, its specific interaction within the molecular structure in this context was not conducive to maximizing charge mobility. In contrast, other derivatives in the same study demonstrated high hole mobilities, indicating their potential to facilitate efficient charge transport. research-nexus.netnih.gov

Table 1: Theoretical Properties of Designed Dibenzocarbazole-Based HTMs

| Derivative Group | Key Property | Value Range | Significance in PSCs |

|---|---|---|---|

| Dibenzocarbazole Derivatives (General) | HOMO Level | -5.464 to -4.745 eV research-nexus.netnih.gov | Ensures efficient hole extraction from the perovskite layer. researchgate.net |

| Hole Mobility (kh) | 4.632 × 1013 to 1.177 × 1014 s−1research-nexus.netnih.gov | Indicates efficient charge transport to the electrode. researchgate.net | |

| Max. Absorption (λmax) | 367.13 to 398.27 nm research-nexus.netnih.gov | Contributes to light harvesting in the UV spectrum. | |

| Hydroxyl (-OH) Substituted Derivative | Hole Mobility | Lower than other derivatives researchgate.net | Suggests this specific functionalization is not optimal for charge transport. researchgate.net |

Environmental Aspects and Ecological Research

Occurrence and Distribution as Environmental Pollutants

3-Hydroxy-7H-dibenzo(c,g)carbazole is not typically emitted directly into the environment in significant quantities. Instead, it is primarily formed through the metabolic or environmental degradation of its precursor, 7H-dibenzo[c,g]carbazole. acs.orgnih.gov DBC itself is a product of incomplete organic combustion and is widely distributed as a pollutant. nih.gov

7H-dibenzo[c,g]carbazole, the parent compound of this compound, is a known component of various combustion products. It has been identified in tobacco smoke, with emission levels reported to be up to 0.7 ng per cigarette. nih.govinchem.org Its presence is also associated with emissions from the combustion of fossil fuels and wood, as well as from automobile exhaust. acs.orgnih.gov The formation of DBC in these processes contributes to its status as a common environmental pollutant. nih.gov

Table 1: Reported Occurrence of the Parent Compound, 7H-dibenzo[c,g]carbazole (DBC)

| Source | Reported Levels/Presence | References |

| Tobacco Smoke | Detected; up to 0.7 ng/cigarette | nih.govinchem.orgnih.govinchem.org |

| Automobile Emissions | Present | acs.orgnih.gov |

| Coal Combustion | Present | acs.orgnih.gov |

| Wood Combustion | Present | nih.gov |

As a result of its release from combustion sources, 7H-dibenzo[c,g]carbazole is found in the atmosphere, where it exists in both vapor and particulate-adsorbed phases. nih.gov Research has confirmed the presence of DBC in airborne particulate matter. acs.org Significantly, hydroxylated N-heterocyclic aromatic hydrocarbons, the class to which this compound belongs, have also been detected in urban air particles, suggesting the atmospheric transformation of DBC into its hydroxylated derivatives. acs.org Due to its persistence, DBC is expected to be found in soil and sediment at contaminated sites, particularly those associated with creosote (B1164894) or petroleum. nih.govresearchgate.net

Environmental Fate and Persistence Studies

The environmental behavior of this compound is influenced by the properties of its parent compound and its own chemical structure. DBC is noted for its persistence in the environment, a trait that may extend to its metabolites. nih.gov

7H-dibenzo[c,g]carbazole exhibits a high potential for bioaccumulation. nih.gov Studies on related polyhalogenated carbazoles in marine ecosystems have demonstrated that these compounds can bioaccumulate and undergo biomagnification in the food web. researchgate.net The bioaccumulation factor for these carbazoles was found to increase with their octanol-water partition coefficient (logKOW), a measure of lipophilicity. researchgate.net Although this compound is more polar than its parent compound, its persistence in the environment suggests a potential for accumulation in biological systems. nih.gov

Table 2: Environmental Fate Characteristics of 7H-dibenzo[c,g]carbazole (DBC) and Inferences for its 3-Hydroxy Derivative

| Characteristic | 7H-dibenzo[c,g]carbazole (DBC) | Inference for this compound | References |

| Persistence | Resistant to biodegradation; persistent in the environment. | Likely to be persistent, as it is a stable metabolite. | nih.govnih.gov |

| Bioaccumulation | High bioaccumulation potential noted. | Potential for bioaccumulation exists, though polarity may alter partitioning behavior. | nih.govresearchgate.net |

| Soil Adsorption | Adsorbs very strongly to soil and remains in the surface layer. | Increased polarity might slightly reduce soil adsorption compared to DBC, but it is still expected to associate with organic matter. | nih.gov |

| Photolysis | Undergoes direct photolysis in water. | Aromatic structure suggests susceptibility to photolysis; can also be photoactivated by UVA light. | nih.govnih.gov |

The primary formation pathway for this compound in the environment is the degradation of DBC.

Biotransformation: In biological systems, the metabolism of DBC is a key source of its hydroxylated derivatives. Studies using liver microsomes from mice and rats have shown that DBC is metabolized into several phenolic compounds, with this compound being one of the main metabolites. nih.gov This hydroxylation is a critical step in the metabolic activation of DBC. nih.gov Bacterial degradation is also a significant fate process for carbazoles in soil and aquatic environments, often proceeding through hydroxylation pathways. nih.govresearchgate.net For instance, the bioconversion of carbazole (B46965) by Aspergillus flavus yields 3-hydroxycarbazole as the major product. nih.gov

Atmospheric Transformation: In the atmosphere, vapor-phase carbazole is degraded by photochemically produced hydroxyl radicals. nih.gov Furthermore, studies have demonstrated that this compound can undergo further transformation, such as nitration, to form compounds like 3-OH-5-NO₂-DBC. acs.org This indicates that once formed, this compound can participate in subsequent atmospheric chemical reactions.

Ecological Significance and Interactions within Ecosystems

The ecological importance of this compound stems from its role as a persistent metabolite of the potent, multi-species carcinogen, 7H-dibenzo[c,g]carbazole. nih.govnih.govinchem.org The broader class of heterocyclic aromatic compounds is known to exert various ecotoxic effects, including acute toxicity, as well as developmental and reproductive toxicity. nih.gov

The metabolic conversion of DBC to this compound is considered a step in its bioactivation, a process that can lead to genotoxicity. nih.govacs.org While specific ecotoxicological studies on this compound are limited, its structural relationship to a known toxicant and its persistence imply a potential risk to ecosystems. The presence of this compound and its parent, DBC, in various environmental compartments means that organisms can be exposed through contaminated air, water, and soil, with the potential for trophic transfer and biomagnification within food webs. researchgate.net

Pathways of Exposure and Uptake in Biological Systems (non-human)

The environmental presence of this compound is intrinsically linked to the distribution of its parent compound, 7H-dibenzo(c,g)carbazole (DBC), a recognized environmental pollutant originating from the incomplete combustion of organic materials. While specific studies on the environmental pathways and uptake of this compound in non-human biological systems are not extensively documented, the behavior of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) in general provides a framework for understanding its likely conduct in the environment.

PAHs, including DBC, are known to enter aquatic and terrestrial ecosystems through various routes, including atmospheric deposition, industrial effluents, and oil spills. researchgate.netyoutube.com Once in the environment, these compounds can be absorbed by a wide range of organisms. For non-human biological systems, the primary pathways of exposure to the parent PAHs include:

Dermal Absorption: Direct contact with contaminated water, sediment, or soil can lead to the absorption of these lipophilic compounds through the skin or epithelial layers of organisms. mdpi.com

Respiration: Aquatic organisms can take up PAHs directly from the water column through their gills during respiration. mdpi.com

Ingestion: Consumption of contaminated food, water, or sediment is a significant route of exposure. mdpi.comnih.gov This is particularly relevant for benthic organisms that live in and feed on sediments, which often act as sinks for PAHs.

The formation of this compound occurs in vivo following the uptake of DBC. This metabolic process is a detoxification mechanism mediated primarily by cytochrome P450 enzymes, which hydroxylate the parent compound to increase its water solubility and facilitate excretion. researchgate.netaacrjournals.org Therefore, the presence of this compound within a non-human organism is a direct indicator of exposure to its parent PAH.

Teleost fish, for example, are known to rapidly metabolize PAHs into hydroxylated forms. nih.gov These metabolites, including potentially this compound, can then be found in various tissues and are often concentrated in the bile for excretion. mdpi.comnih.gov The analysis of biliary OH-PAHs is a common method for assessing PAH exposure in fish, as the parent compounds are often not present at detectable levels in tissues due to rapid metabolism. nih.gov

The bioaccumulation of PAHs and their metabolites is influenced by several factors, including the species' metabolic capacity and the physicochemical properties of the specific compound, such as its lipophilicity. mdpi.comnih.gov While hydroxylation generally increases the water solubility of PAHs, facilitating their excretion, the persistence and potential for bioaccumulation of specific hydroxylated metabolites can vary.

| Exposure Pathway | Description | Relevant Organisms |

|---|---|---|

| Dermal Absorption | Uptake of contaminants through the skin or outer surface from direct contact with contaminated media (water, sediment, soil). | Fish, Amphibians, Invertebrates |

| Respiration | Absorption of dissolved contaminants from the water column across the gills during the process of breathing. | Fish, Aquatic Invertebrates |

| Ingestion | Uptake through the consumption of contaminated food sources, water, or sediment. | Fish, Birds, Mammals, Invertebrates |

Comparative Studies with Other Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment

Direct comparative studies focusing on the environmental pathways and uptake of this compound in relation to other PAHs are scarce in scientific literature. However, broader comparisons between parent PAHs and their hydroxylated metabolites, as well as among different classes of PAHs, offer insights into the likely environmental behavior of this specific compound.

In general, the environmental fate and bioavailability of PAHs are governed by their physicochemical properties, such as molecular weight, water solubility, and the octanol-water partition coefficient (Kow). Higher molecular weight PAHs tend to be more lipophilic and less soluble in water, leading to their strong adsorption to particulate matter and sediments. helcom.fi

7H-dibenzo[c,g]carbazole (DBC), the parent compound of this compound, is a high molecular weight, N-heterocyclic PAH. While it is lipophilic, some research suggests it is more water-soluble and metabolized more rapidly than homocyclic aromatic PAHs of similar size. researchgate.net This could imply a different environmental distribution and biological uptake profile compared to well-studied PAHs like benzo[a]pyrene (B130552).

The process of hydroxylation significantly alters the properties of the parent PAH. Hydroxylated PAHs (OH-PAHs) are generally more polar and water-soluble than their parent compounds. researchgate.net This increased polarity typically leads to:

Reduced Bioaccumulation: The higher water solubility of OH-PAHs generally facilitates faster excretion from organisms, reducing their potential to bioaccumulate in fatty tissues compared to the parent PAHs. researchgate.net

Different Distribution in Organisms: While parent PAHs are often stored in lipid-rich tissues, their hydroxylated metabolites are more likely to be found in organs associated with metabolism and excretion, such as the liver and bile. nih.govresearchgate.net

However, it is important to note that some OH-PAHs can still exhibit toxicity, in some cases even greater than the parent compound. nih.gov

Comparative studies on the developmental toxicity of a wide range of PAHs in zebrafish embryos have shown that high-molecular-weight PAHs are generally more toxic than low-molecular-weight ones. nih.gov This research also highlighted the toxicity of various substituted PAHs, including hydroxylated forms. nih.gov While this compound was not specifically included in this large-scale study, the findings underscore the importance of considering metabolites in environmental risk assessments.

| Compound Type | General Properties | Environmental Behavior |

|---|---|---|

| Parent PAHs (e.g., Benzo[a]pyrene, 7H-Dibenzo[c,g]carbazole) | Lipophilic, low water solubility. | Tend to adsorb to sediments and particulate matter. Can bioaccumulate in fatty tissues of organisms. |

| Hydroxylated PAHs (e.g., this compound) | More polar and water-soluble than parent PAHs. | Generally more readily excreted from organisms, leading to lower bioaccumulation potential. Concentrated in metabolic and excretory organs like the liver and bile. |

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives

The core carbazole (B46965) structure is a vital scaffold in organic chemistry, and developing efficient synthetic methods is paramount for creating novel functionalized derivatives. rsc.org Traditional methods for carbazole synthesis are being superseded by modern, more efficient strategies. rsc.org

Current research emphasizes the use of metal-catalyzed C-H activation, which is considered a mild and effective approach for constructing the carbazole nucleus. rsc.org For instance, palladium-catalyzed intramolecular C-H activation has been reported as an atom-economical and scalable methodology. rsc.org Another promising direction involves annulation reactions, such as the [4+2] annulation, which is regarded as a highly productive protocol for indole-to-carbazole synthesis. rsc.org Brønsted acids, including those based on imidazolium (B1220033) ionic liquids, are being employed to catalyze these reactions, offering greener and more selective routes to functionalized carbazoles. rsc.org

A study detailed the synthesis of nitrated derivatives of DBC and its hydroxylated forms, including 3-hydroxy-DBC. acs.org The nitration of DBC in glacial acetic acid yielded specific isomers, demonstrating methods to introduce functional groups at precise locations on the carbazole framework. acs.org For example, the reaction of DBC with nitric acid in acetic acid can produce 5,9-Di-NO2-DBC. acs.org These synthetic advancements are crucial for generating a library of derivatives needed for structure-activity relationship studies and for tuning the properties of new materials.

Table 1: Modern Synthetic Strategies for Carbazole Derivatives

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages |

| Metal-Catalyzed C-H Activation | Palladium (Pd) salts | Atom-economical, mild conditions, scalable |

| Annulation Reactions ([4+2]) | Brønsted acid ionic liquids | High productivity, selectivity, greener solvent systems |

| Cascade Annulation | para-Toluenesulfonic acid (PTSA·H2O) | One-pot synthesis, use of inexpensive catalysts |

| Nitration | Nitric acid in acetic acid | Precise functionalization at specific positions |

This table summarizes modern synthetic approaches applicable to the synthesis of functionalized dibenzocarbazole (B1207471) derivatives.

Deeper Elucidation of Structure-Activity Relationships in Biological Interactions

Understanding the relationship between the chemical structure of DBC derivatives and their biological activity is a major focus of ongoing research. The metabolism of the parent compound, DBC, is complex and primarily mediated by the Cytochrome P450 (CYP) family of enzymes. nih.govnih.gov The position of hydroxylation is a critical determinant of the subsequent metabolic activation and biological effects. nih.gov

Research using mouse and human CYP1 enzymes has shown that each enzyme produces a unique profile of hydroxylated DBC metabolites. nih.gov Specifically, CYP1A1 is mainly involved in generating 1-OH, 2-OH, and (5+6)-OH-DBC, while CYP1B1 is associated with the formation of 4-OH-DBC. nih.gov The formation of specific metabolites like 3-Hydroxy-7H-dibenzo[c,g]carbazole is a key step in the biotransformation pathway, which is not yet fully understood. nih.gov

Studies on derivatives such as N-acetyl-DBC, 5,9-dimethyl-DBC, and N-methyl-DBC have revealed significant differences in their biological activities and how they interact with cellular targets like mitochondrial and nuclear DNA. nih.gov For example, the exclusively hepatocarcinogenic 5,9-dimethyl-DBC showed a significant increase in adducts in mitochondrial DNA over time, whereas the non-hepatocarcinogenic N-methyl-DBC induced very few adducts. nih.gov These findings highlight that the nature and position of substituents on the dibenzocarbazole ring system profoundly influence the molecule's biological impact. Future research will aim to further map these structure-activity relationships to predict the biological behavior of novel derivatives.

Advanced Design and Synthesis of Dibenzo(c,g)carbazole-Based Materials for Emerging Technologies

The rigid, planar, and electron-rich structure of the dibenzocarbazole core makes it an attractive building block for advanced organic materials. Derivatives of the related indolo[3,2-b]carbazole (B1211750) system have been synthesized and shown to be effective hole-transporting materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org

These materials exhibit high glass transition temperatures and can be readily evaporated to form the uniform thin films required for device fabrication. acs.org The performance of these materials is highly dependent on the substituents attached to the carbazole core. For instance, studies on different substituted indolo[3,2-b]carbazoles revealed that phenyl substituents can lead to efficient intermolecular overlap, resulting in hole mobilities as high as 0.2 cm²/Vs. acs.org The design and synthesis of novel dibenzo[c,g]carbazole derivatives, including those functionalized at the 3-hydroxy position, could lead to new materials with tailored electronic and photophysical properties for applications in next-generation displays, lighting, and flexible electronics.

Integration of Computational and Experimental Approaches for Predictive Research

The synergy between computational modeling and experimental work is becoming increasingly crucial in chemical research. nih.gov Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide predictive insights into the properties and behavior of molecules like 3-Hydroxy-7H-dibenzo[c,g]carbazole, guiding experimental efforts.

For example, computational studies can predict the most likely sites for metabolic attack or the binding affinity of a derivative to a biological target, such as a specific CYP enzyme or a cellular receptor. In the context of materials science, modeling can help predict the electronic properties, charge transport characteristics, and solid-state packing of new dibenzocarbazole-based materials before their synthesis. acs.org This integrated approach accelerates the discovery and rational design of new molecules with desired biological activities or material properties, saving time and resources. nih.gov

Exploration of New Analytical Methodologies for Detection and Quantification in Complex Research Matrices

As research into 3-Hydroxy-7H-dibenzo[c,g]carbazole and its derivatives expands, so does the need for sensitive and specific analytical methods to detect and quantify these compounds in various complex samples, such as environmental mixtures or biological tissues. acs.org

Current analytical techniques often involve chromatographic separation, such as High-Performance Liquid Chromatography (HPLC), coupled with detection methods like mass spectrometry (MS) or UV-Vis spectroscopy. acs.org The development of certified reference materials for compounds like 7H-dibenzo[c,g]carbazole is essential for ensuring the accuracy and comparability of analytical data across different laboratories. sigmaaldrich.com

Future research will likely focus on developing more rapid, field-deployable analytical techniques and improving the sensitivity of existing methods to detect trace levels of these compounds. Advanced mass spectrometry techniques, such as tandem MS (MS/MS), can provide structural information for the unambiguous identification of metabolites and derivatives in complex matrices. Furthermore, predicted collision cross section (CCS) values, which can be calculated for different adducts, offer an additional parameter for compound identification in ion mobility-mass spectrometry. uni.lu

Q & A

Q. What is the carcinogenic classification of 3-Hydroxy-7H-dibenzo(c,g)carbazole, and what experimental evidence supports this designation?

- Answer: this compound (3-OH-DBC), a metabolite of 7H-dibenzo(c,g)carbazole (DBC), is implicated in carcinogenicity. The International Agency for Research on Cancer (IARC) classifies DBC as Group 2B ("possibly carcinogenic to humans") based on sufficient evidence of carcinogenicity in animal models. Subcutaneous injection in rodents induced tumors in the liver, lung, and skin, with mutagenic DNA adducts observed in these tissues . 3-OH-DBC itself is identified as a proximate genotoxicant in the liver, contributing to DNA adduct formation distinct from other tissues .

Q. How is this compound metabolized in mammalian systems, and which enzymes regulate its bioactivation?

- Answer: Metabolism of DBC to 3-OH-DBC is primarily mediated by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1), with tissue-specific activity. In the liver, CYP1A1/1A2 dominates, while CYP1A1/1B1 is critical in the lung. Rat liver microsomes produce monohydroxylated metabolites (e.g., 3-OH-DBC) and dihydrodiol derivatives. Acetylation of phenolic metabolites stabilizes them for structural characterization via HPLC and NMR .

Q. What analytical methods are recommended for detecting this compound and its metabolites in biological samples?

- Answer:

- Acetylation + HPLC: Acetylation stabilizes hydroxylated metabolites, enabling quantification via HPLC with external standards (e.g., synthesized acetoxy-DBC derivatives). This method avoids radiolabeling and achieves >90% accuracy .

- Silica Gel Chromatography: Effective for separating carbazole derivatives from complex matrices like crude oil, optimizing sensitivity in GC-MS/MS detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for this compound across experimental models?

- Answer: Discrepancies arise from model-specific metabolic activation. For example:

- Positive results: Mutagenicity in human HepG2 cells and transgenic mice (liver/skin) .

- Negative results: Inconsistent bacterial mutagenicity (e.g., Salmonella typhimurium) due to lacking CYP activation .

Methodological recommendation: Use humanized cell lines (e.g., V79 cells expressing CYP1A1/1A2) to standardize metabolic conditions and validate findings across multiple endpoints (e.g., micronucleus assays, Hras1 mutation profiling) .

Q. What experimental design considerations are critical for studying tissue-specific DNA adduct formation by this compound?

- Answer: Key factors include:

- Route of administration: Subcutaneous vs. intratracheal exposure alters tissue distribution. Subcutaneous injection in mice showed liver > kidney > lung adduct levels .

- Microsomal activation: Use rat/hamster liver microsomes + NADPH for in vitro adduct formation. Preferential binding to polyguanylic acid (poly[G]) indicates sequence-specific DNA interactions .

- Analytical validation: Combine P-postlabeling and fluorescence spectroscopy to distinguish adduct patterns (e.g., liver vs. skin) .

Q. How can in vitro metabolic activation systems be optimized to mimic in vivo conditions for studying 3-OH-DBC bioactivation?

- Answer:

- Enzyme induction: Pre-treat microsomes with 3-methylcholanthrene to upregulate CYP1A1/1A2, enhancing metabolite yield .

- Co-factor supplementation: Include NADPH-regenerating systems and epoxide hydrolase inhibitors (e.g., α-naphthoflavone) to stabilize reactive intermediates .

- Multi-omics integration: Pair metabolomics (LC-MS) with transcriptomic profiling (RNA-seq) to map pathway interactions .

Methodological Recommendations

- For mutagenicity assays: Prioritize human-relevant models (e.g., HepG2, primary lymphocytes) over bacterial systems .

- For metabolic studies: Use acetylation to stabilize hydroxylated metabolites, enabling non-radioactive quantification .

- For carcinogenicity risk assessment: Combine IARC guidelines with tissue-specific adduct profiling to address organotropism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。